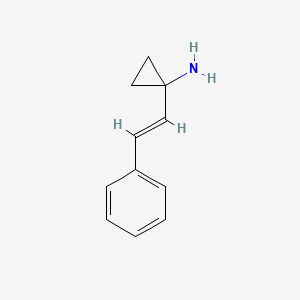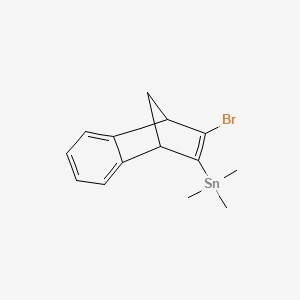
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is a chemical compound with the molecular formula C14H19BrSn. This compound is a derivative of stannane, featuring a brominated naphthalene moiety and a trimethylstannyl group. It is used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane typically involves the reaction of 3-bromo-1,4-dihydro-1,4-methanonaphthalene with trimethylstannyl chloride in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include naphthalene oxides and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the construction of polycyclic aromatic compounds and other stannane derivatives.
Biology
In biological research, this compound is used to study the effects of organotin compounds on biological systems. It helps in understanding the interactions of tin-containing compounds with enzymes, proteins, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its cytotoxic effects on cancer cells and its ability to inhibit specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. The brominated naphthalene moiety can also participate in π-π interactions and other non-covalent interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Iodo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Fluoro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
Uniqueness
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
202330-84-5 |
|---|---|
Fórmula molecular |
C14H17BrSn |
Peso molecular |
383.90 g/mol |
Nombre IUPAC |
(10-bromo-9-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl)-trimethylstannane |
InChI |
InChI=1S/C11H8Br.3CH3.Sn/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9;;;;/h1-4,7,10H,5H2;3*1H3; |
Clave InChI |
ROMRGPZCYNIKRI-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=C(C2CC1C3=CC=CC=C23)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


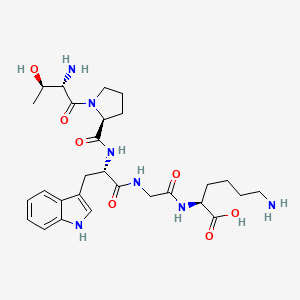
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
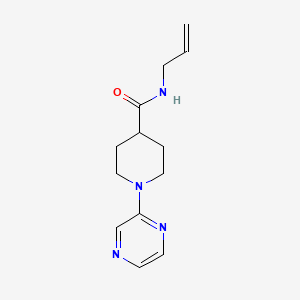
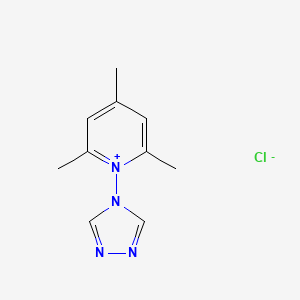

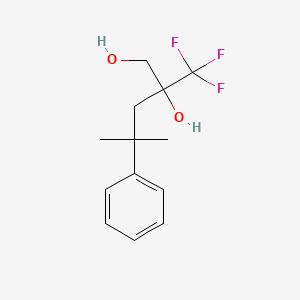
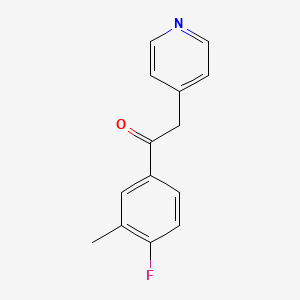
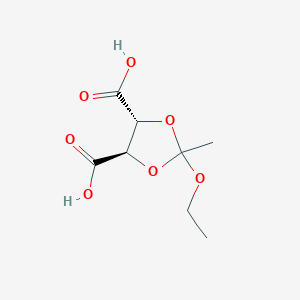
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
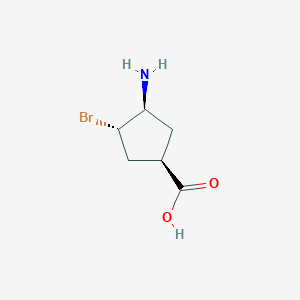

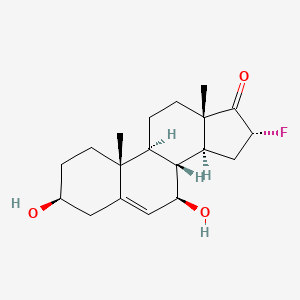
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
